molecular formula C9H8ClN3O B12084096 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol

Cat. No.: B12084096
M. Wt: 209.63 g/mol
InChI Key: CLPICGSYKIXDCE-UHFFFAOYSA-N
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Description

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol is unique due to the presence of both the amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-amino-4-(3-chlorophenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H8ClN3O/c10-6-3-1-2-5(4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)

InChI Key

CLPICGSYKIXDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NNC2=O)N

Origin of Product

United States

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